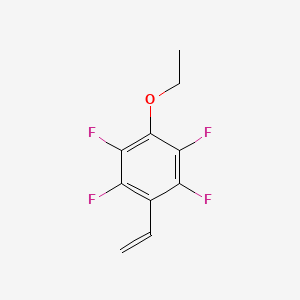

4-Ethoxy-2,3,5,6-tetrafluorostyrene

Beschreibung

Overview of Perfluorinated and Partially Fluorinated Styrenes in Academia

In academic research, both perfluorinated and partially fluorinated styrenes have been extensively studied. Perfluorinated styrenes, such as pentafluorostyrene, have all the hydrogen atoms on the aromatic ring replaced by fluorine. This high degree of fluorination imparts properties like high thermal stability, chemical inertness, and low surface energy to the resulting polymers. fluorine1.ru

Partially fluorinated styrenes, on the other hand, offer a more nuanced approach to material design. By selectively replacing hydrogen atoms with fluorine, researchers can fine-tune the electronic and steric properties of the monomer. This allows for a balance of properties, often combining the desirable characteristics of fluoropolymers with the processability of traditional hydrocarbon polymers. nih.gov

The polymerization of these monomers is most commonly achieved through free-radical polymerization techniques. youtube.com More advanced methods, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, have gained prominence as they allow for precise control over the polymer architecture, including molecular weight and dispersity. fluorine1.ru Anionic polymerization has also been employed for certain fluorinated styrenes, offering another route to well-defined polymers. fluorine1.ru

Significance of Aromatic Fluorination in Monomer Design for Advanced Materials

The introduction of fluorine atoms onto the aromatic ring of a styrene (B11656) monomer has profound implications for the properties of the resulting polymer, making it a key strategy in the design of advanced materials. rsc.org The strong carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, is central to many of these enhanced properties.

Key Impacts of Aromatic Fluorination:

Thermal Stability: The high dissociation energy of the C-F bond contributes to the exceptional thermal stability of fluorinated polymers. nih.gov This makes them suitable for applications requiring high-temperature resistance.

Chemical Resistance: The fluorine sheath around the polymer backbone provides a barrier against chemical attack, leading to high resistance to acids, bases, and organic solvents. nih.gov

Low Surface Energy: The low polarizability of the C-F bond results in weak intermolecular forces, which in turn leads to low surface energy. This manifests as hydrophobicity and oleophobicity, making these materials ideal for non-stick coatings and self-cleaning surfaces. fluorine1.ru

Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants and dissipation factors, which are critical for applications in high-frequency communication and microelectronics. nih.gov The electronegativity of fluorine reduces the polarizability of the polymer chains, contributing to these desirable electrical properties.

Optical Properties: The incorporation of fluorine can increase the free volume within the polymer matrix, which can lead to improved optical clarity and reduced coloration. nih.gov

The following table provides a comparative overview of the properties of polystyrene versus a representative fluorinated polystyrene.

| Property | Polystyrene | Poly(pentafluorostyrene) |

| Glass Transition Temperature (Tg) | ~100 °C | ~112 °C |

| Thermal Decomposition Temperature | ~350 °C | >400 °C |

| Water Contact Angle | ~90° | >110° |

| Dielectric Constant (1 MHz) | ~2.55 | ~2.3 |

Note: The values presented are approximate and can vary depending on the specific polymer characteristics and measurement conditions.

Positioning of 4-Ethoxy-2,3,5,6-tetrafluorostyrene within Fluoroaromatic Styrene Research

This compound is a partially fluorinated aromatic monomer that occupies a unique position in fluoroaromatic styrene research. Its structure is characterized by a tetrafluorinated phenyl ring and an electron-donating ethoxy group at the para position. This specific combination of functional groups suggests several interesting avenues for research and application.

The tetrafluorinated ring provides the foundational benefits of aromatic fluorination, including enhanced thermal stability and chemical resistance. The presence of the ethoxy group, however, introduces a point of functionality that can be used to further tailor the monomer's properties and the resulting polymer. The ethoxy group is known to be an electron-donating group, which can influence the reactivity of the vinyl group during polymerization.

While specific research on the homopolymerization of this compound is not extensively documented in publicly available literature, its structure suggests potential for:

Functionalization: The ethoxy group can serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups to create specialized materials.

Copolymerization: This monomer can be copolymerized with other fluorinated or non-fluorinated monomers to create random or block copolymers with a unique balance of properties. For instance, copolymerization with styrene could yield materials with tailored surface energies and dielectric properties.

High-Performance Applications: The combination of a highly fluorinated aromatic ring and an alkoxy group makes polymers derived from this monomer potential candidates for advanced applications in fields such as telecommunications (due to potentially low dielectric loss), specialty coatings, and membranes for separation processes.

The study of this compound and related monomers is part of a broader effort to expand the library of functional fluorinated building blocks available to material scientists, enabling the creation of next-generation polymers with precisely controlled properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethenyl-4-ethoxy-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-3-5-6(11)8(13)10(15-4-2)9(14)7(5)12/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYVBOSDDZGVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1F)F)C=C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 2,3,5,6 Tetrafluorostyrene and Analogous Structures

Precursor Synthesis Routes to Tetrafluorinated Aromatic Cores

The foundation of 4-ethoxy-2,3,5,6-tetrafluorostyrene is a tetra-substituted benzene (B151609) ring. The synthesis of these core structures typically starts from more readily available polyfluorinated benzenes, such as hexafluorobenzene (B1203771) or 1,2,4,5-tetrafluorobenzene.

Hexafluorobenzene serves as a common starting material due to its high reactivity towards nucleophilic attack, a consequence of the strong inductive effect of the six fluorine atoms. nih.gov This reactivity allows for the sequential replacement of fluorine atoms. Another key precursor is 1,2,4,5-tetrafluorobenzene, which can be converted into useful intermediates. For instance, it can undergo reaction with an organolithium agent to create an aryl lithium intermediate. This intermediate can then be treated with a boric acid ester and subsequently oxidized with hydrogen peroxide to yield 2,3,5,6-tetrafluorophenol, a versatile precursor for various derivatives. google.com The synthesis of these cores is pivotal, as the substitution pattern on the aromatic ring dictates the final properties of the monomer and resulting polymer.

Table 1: Selected Precursors for Tetrafluorinated Aromatic Cores

| Precursor Compound | Starting Material(s) | Key Reaction Type | Reference |

|---|---|---|---|

| 2,3,5,6-Tetrafluorophenol | 1,2,4,5-Tetrafluorobenzene, Organolithium agent, Boric acid ester | Lithiation, Borylation, Oxidation | google.com |

| Pentafluorophenyl derivatives | Hexafluorobenzene, Nucleophile (e.g., hydroxides, amines) | Nucleophilic Aromatic Substitution | nih.gov |

Introduction of the Ethoxy Moiety to Tetrafluorobenzene Derivatives

The introduction of the ethoxy group onto the tetrafluorinated aromatic ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org Highly fluorinated aromatic rings are electron-deficient and are thus activated for attack by nucleophiles. nih.govmasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before the fluoride (B91410) leaving group is eliminated. lumenlearning.comnih.gov

For polyfluorinated benzenes like hexafluorobenzene or pentafluorophenyl derivatives, nucleophilic attack occurs preferentially at the para position. nih.govnih.gov The reaction to introduce the ethoxy group involves treating the fluorinated precursor, such as pentafluorobenzene, with sodium or potassium ethoxide in a suitable solvent like ethanol. nih.gov For example, the synthesis of 4-ethoxy-2,3,5,6-tetrafluoro-N,N-dimethylaniline has been demonstrated by reacting pentafluoro-N,N-dimethylaniline with sodium ethoxide in ethanol. nih.gov This highlights the general applicability of this method for introducing an ethoxy group para to an existing substituent on a polyfluorinated ring.

Stereoselective Ethenyl Group Formation for Styrenic Monomers

Once the 4-ethoxytetrafluorobenzene core is synthesized (e.g., 4-bromo-1-ethoxy-2,3,5,6-tetrafluorobenzene), the final step is the introduction of the ethenyl (vinyl) group to form the styrenic monomer. Several established organometallic reactions can be employed for this transformation, with the choice of method often depending on the specific precursor available.

Heck Reaction : The palladium-catalyzed Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an aryl halide with an alkene. nih.gov An efficient catalytic system can be used for the Heck reaction of fluorinated haloaryls with olefins. acs.org For instance, 4-bromo-1-ethoxy-2,3,5,6-tetrafluorobenzene could be coupled with ethylene (B1197577) gas or a vinyl equivalent using a palladium catalyst to form the desired styrene (B11656). Oxidative Heck reactions that couple arylboronic acids with fluorinated olefins also provide a practical route to functionalized styrenes. chemistryviews.orgmdpi.com

Wittig Reaction : The Wittig reaction converts a ketone or aldehyde into an alkene using a phosphorus ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com To apply this to this compound synthesis, one would first need to prepare 4-ethoxy-2,3,5,6-tetrafluorobenzaldehyde. This aldehyde could then be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), an ylide generated from a phosphonium (B103445) salt, to yield the target monomer. youtube.comresearchgate.net The Wittig reaction is widely used for creating terminal alkenes and offers good control over the product structure. nih.gov

Grignard Reaction : Grignard reagents (RMgX) are versatile nucleophiles used for C-C bond formation. wikipedia.orgsigmaaldrich.combyjus.com A Grignard reagent could be prepared from 4-bromo-1-ethoxy-2,3,5,6-tetrafluorobenzene. Subsequent reaction of this organomagnesium compound with a vinyl source, such as vinyl bromide in the presence of a suitable catalyst, or with an aldehyde like formaldehyde (B43269) followed by dehydration, could yield the styrenic product. leah4sci.commasterorganicchemistry.com

Table 2: Comparison of Ethenyl Group Introduction Methods

| Reaction Name | Typical Precursor | Key Reagents | Characteristics |

|---|---|---|---|

| Heck Reaction | Aryl Halide (e.g., Bromo-derivative) | Alkene (e.g., Ethylene), Palladium Catalyst, Base | Good functional group tolerance; can be highly stereoselective. nih.govmdpi.com |

| Wittig Reaction | Aldehyde or Ketone | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Classic and reliable method for converting carbonyls to alkenes. organic-chemistry.orgnih.gov |

Purification and Characterization of this compound for Polymerization Purity

Achieving high purity of the this compound monomer is essential, as impurities can significantly affect the outcome of polymerization reactions, including polymer molecular weight and thermal properties. rsc.org Purification is typically accomplished using standard laboratory techniques such as distillation, recrystallization from a suitable solvent, or column chromatography. nih.govgoogle.com The choice of method depends on the physical properties of the monomer and the nature of the impurities. For fluorinated monomers, which can be challenging to purify, multiple purification steps may be necessary. rsc.orggoogle.com

Following purification, a comprehensive characterization is required to confirm the identity, structure, and purity of the compound. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation. ¹H NMR is used to identify the protons of the ethoxy and vinyl groups. ¹³C NMR provides information about the carbon skeleton. Crucially for fluorinated compounds, ¹⁹F NMR is used to confirm the number and environment of the fluorine atoms on the aromatic ring. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the monomer and to analyze its fragmentation pattern, which aids in confirming the structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also invaluable for assessing purity and identifying volatile impurities. rsc.orgnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as C-F bonds, C=C stretching of the vinyl group and the aromatic ring, and C-O ether linkages. researchgate.net

Elemental Analysis : This technique provides the percentage composition of elements (C, H, F, O) in the compound, which can be compared with the calculated theoretical values to verify the empirical formula. researchgate.net

Table 3: Key Characterization Techniques for this compound

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H, ¹³C, ¹⁹F NMR | Detailed structural information, confirmation of functional groups and fluorine substitution pattern. | researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural fragmentation analysis. | rsc.orgnih.gov |

| Infrared (IR) Spectroscopy | Identification of key functional groups (C-F, C=C, C-O). | researchgate.net |

Polymerization Studies of 4 Ethoxy 2,3,5,6 Tetrafluorostyrene

Radical Polymerization Mechanisms

Radical polymerization is a versatile and widely used method for the synthesis of a broad range of polymers. The reactivity of the vinyl group in 4-ethoxy-2,3,5,6-tetrafluorostyrene makes it a suitable candidate for radical polymerization. The electron-withdrawing nature of the fluorine atoms on the phenyl ring is expected to influence the reactivity of the monomer and the properties of the resulting polymer.

Conventional Free Radical Polymerization Kinetics and Chain Transfer Phenomena

In a conventional free radical polymerization process, the polymerization of this compound would be initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization would then proceed through the steps of initiation, propagation, and termination.

The kinetics of the polymerization are expected to follow the classical rate law for radical polymerization, where the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. The propagation rate constant (k_p) for fluorinated styrenes is influenced by the electronic effects of the fluorine substituents. For instance, the polymerization of 2,3,4,5,6-pentafluorostyrene (B1630577) has been studied, and it is known to readily undergo radical polymerization.

Chain transfer is a critical phenomenon in conventional radical polymerization that affects the molecular weight of the resulting polymer. wikipedia.org In the polymerization of this compound, chain transfer can occur to the monomer, initiator, solvent, or a deliberately added chain transfer agent. wikipedia.org The probability of chain transfer to the monomer is influenced by the strength of the C-H bonds in the ethoxy group and any potential activation of the C-F bonds. It is generally expected that the presence of the fluorinated ring may influence the chain transfer constants compared to non-fluorinated styrene (B11656).

Table 1: Expected Parameters in Conventional Free Radical Polymerization of Styrenic Monomers

| Parameter | Styrene | 2,3,4,5,6-Pentafluorostyrene (PFS) | This compound (Expected) |

| Initiator | AIBN, BPO | AIBN, BPO | AIBN, BPO |

| Solvent | Toluene (B28343), Benzene (B151609), Bulk | Toluene, Anisole (B1667542), Bulk | Toluene, Anisole, Bulk |

| Temperature (°C) | 60-80 | 60-80 | 60-80 |

| Chain Transfer to Monomer | Present | Present, influenced by C-F bonds | Present, influenced by C-F and C-H (ethoxy) bonds |

| Termination | Combination and Disproportionation | Primarily Combination | Combination and Disproportionation |

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Atom Transfer Radical Polymerization (ATRP) Optimization and Control

Atom transfer radical polymerization (ATRP) is a robust CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. The polymerization of fluorinated styrenes by ATRP has been successfully demonstrated.

While specific ATRP studies on this compound are not widely reported, research on the closely related monomer, 2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene, provides valuable insights. In a study by Brittain and coworkers, the ATRP of this monomer was carried out at 110 °C using 1-phenylethyl bromide as the initiator and a Cu(I)Br/bipyridine catalyst system. The polymerization proceeded to high conversions in a relatively short time, yielding polymers with low polydispersity indexes (PDI) between 1.08 and 1.37. It was also noted that the ATRP of this fluorinated styrene was faster than that of pentafluorostyrene.

Based on these findings, a similar set of conditions would be a logical starting point for the optimization of the ATRP of this compound. Control over the polymerization would be achieved by tuning the ratio of monomer to initiator, the concentration and type of catalyst and ligand, and the reaction temperature.

Table 2: Exemplary Conditions for ATRP of a Structurally Similar Fluorinated Styrene

| Parameter | Value |

| Monomer | 2,3,5,6-Tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene |

| Initiator | 1-Phenylethyl bromide |

| Catalyst | Copper(I) bromide (CuBr) |

| Ligand | Bipyridine |

| Temperature (°C) | 110 |

| Monomer:Initiator:Catalyst:Ligand Ratio | 100:1:1:3 |

| Resulting PDI | 1.08 - 1.37 |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Defined Architectures

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions. wikipedia.org It employs a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization. wikipedia.org The choice of the RAFT agent is crucial for achieving good control over the polymerization.

For styrenic monomers, including fluorinated styrenes, dithiobenzoates and trithiocarbonates are often effective RAFT agents. The RAFT polymerization of this compound would allow for the synthesis of well-defined homopolymers and complex architectures such as block copolymers, star polymers, and brush polymers. nih.gov For instance, a block copolymer could be synthesized by first polymerizing this compound and then using the resulting living polymer as a macro-RAFT agent for the polymerization of a second monomer. The synthesis of such defined architectures is a key advantage of the RAFT process. wikipedia.org

Table 3: Suitable RAFT Agents for Polymerization of Styrenic Monomers

| RAFT Agent Type | Example | Applicable Monomers |

| Dithiobenzoate | 2-Cyano-2-propyl dithiobenzoate (CPDB) | Styrenes, Acrylates, Methacrylates |

| Trithiocarbonate | S,S-Dibenzyl trithiocarbonate | Styrenes, Acrylates |

| Dithiocarbamate | N,N-Diethyl-S-benzyl dithiocarbamate | Styrenes, Methacrylates |

Nitroxide-Mediated Polymerization (NMP) Approaches

Nitroxide-mediated polymerization (NMP) is another important CRP technique that utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to control the polymerization. The C-O bond in the alkoxyamine at the propagating chain end can undergo reversible homolytic cleavage at elevated temperatures, typically above 100 °C, to generate the propagating radical and the persistent nitroxide radical.

Anionic Polymerization of this compound

Anionic polymerization is a powerful technique for producing polymers with very narrow molecular weight distributions and well-defined architectures. It proceeds via an anionic active center and is highly sensitive to impurities and protic species. For styrenic monomers, anionic polymerization is typically initiated by organolithium compounds, such as sec-butyllithium, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

The anionic polymerization of fluorinated styrenes has been investigated. For example, 2,3,4,5,6-pentafluorostyrene can be polymerized anionically. However, the presence of the highly electronegative fluorine atoms can lead to side reactions, such as nucleophilic attack on the C-F bonds by the propagating carbanion, which can terminate the polymerization.

In the case of this compound, the ethoxy group is a para-substituent. Electron-donating groups in the para position can sometimes hinder the anionic polymerization of styrene. However, the strong electron-withdrawing effect of the four fluorine atoms is expected to dominate, making the vinyl group susceptible to nucleophilic attack by the initiator. The primary challenge in the anionic polymerization of this monomer would likely be preventing side reactions involving the fluorinated ring to achieve a living polymerization. The stability of the propagating carbanion would be a critical factor, and very low temperatures would likely be required. researchgate.net The direct polymerization of 4-hydroxystyrene by anionic methods is not feasible due to the acidic proton of the hydroxyl group. rsc.org While the ethoxy group in the target compound does not have this issue, its electronic influence in concert with the fluorine atoms would be a key area of investigation.

Initiator Systems and Solvent Effects on Polymerization Control

The choice of initiator and solvent is paramount in controlling the polymerization of styrenic monomers, including highly fluorinated derivatives. For conventional free radical polymerization, initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly employed, typically in non-polar aromatic solvents like toluene or xylene, or in bulk. The reaction kinetics and the molecular weight of the resulting polymer are significantly influenced by the initiator concentration and the reaction temperature.

For controlled radical polymerization (CRP) techniques, which offer precise control over molecular weight, architecture, and dispersity, the selection of the initiating system is even more critical. youtube.com Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization would likely be applicable.

In a hypothetical ATRP of this compound, a typical initiator system would consist of an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate) and a transition metal complex catalyst (e.g., CuBr/PMDETA). The solvent, which could range from toluene to more polar options like anisole or dimethylformamide, would be selected to ensure the solubility of the monomer, the growing polymer chains, and the catalyst complex. The solvent can also influence the rate of polymerization and the level of control achieved.

For a RAFT polymerization, the key component is the chain transfer agent. A suitable RAFT agent for a fluorinated styrene might be a dithiobenzoate or a trithiocarbonate. The choice of initiator would be a standard radical source like AIBN. The solvent would again be chosen based on solubility and its potential for chain transfer reactions.

Living Polymerization Characteristics and Chain End Functionalization

A key advantage of controlled or "living" polymerization techniques is the ability to maintain active chain ends throughout the polymerization process. youtube.com This "livingness" allows for the synthesis of block copolymers by sequential monomer addition and for the introduction of specific functional groups at the chain ends.

Should this compound be polymerized via a living mechanism, one could expect a linear increase in molecular weight with monomer conversion and low dispersity values (typically below 1.3). These are hallmark indicators of a controlled process.

Chain end functionalization could be achieved by reacting the living polymer chains with a variety of terminating agents. For example, in an anionic polymerization, the living carbanionic chain ends could be quenched with electrophiles like ethylene (B1197577) oxide to introduce a hydroxyl group, or with carbon dioxide to yield a carboxylic acid terminus. In ATRP, the terminal halogen can be substituted with other functional groups via nucleophilic substitution reactions. This allows for the creation of telechelic polymers or macromonomers for further reactions.

Advanced Polymerization Techniques and Conditions

Emulsion Polymerization for Latex Particle Formation

Emulsion polymerization is a powerful technique for producing high molecular weight polymers at a fast rate in an aqueous medium. For a hydrophobic monomer like this compound, this would involve dispersing the monomer in water with the aid of a surfactant to form micelles. A water-soluble initiator, such as potassium persulfate, would be used to initiate polymerization within the micelles.

The resulting product would be a stable latex, a dispersion of polymer particles in water. The size of these latex particles can be controlled by adjusting factors such as the surfactant and initiator concentrations, the monomer-to-water ratio, and the polymerization temperature. This technique is widely used for producing coatings, adhesives, and paints.

Green Chemistry Approaches to Polymerization (e.g., Aqueous Media, Biocatalysis)

Green chemistry principles encourage the use of environmentally benign solvents and processes. sci-hub.se Emulsion polymerization, as described above, is inherently a "greener" approach as it uses water as the dispersion medium, reducing the reliance on volatile organic compounds.

Another green approach could be the exploration of biocatalysis for the polymerization of this compound. While challenging for non-natural monomers, enzymatic catalysis could offer high selectivity under mild reaction conditions. For instance, peroxidases have been used to polymerize phenolic compounds, and laccases have been investigated for the polymerization of some vinyl monomers. Research in this area would focus on identifying or engineering an enzyme capable of recognizing and polymerizing this highly fluorinated styrene. Such a biocatalytic approach could lead to polymers with unique stereoregularity and would represent a significant advancement in the sustainable synthesis of fluoropolymers. sci-hub.se

Copolymerization Strategies Involving 4 Ethoxy 2,3,5,6 Tetrafluorostyrene

Binary Copolymerization with Hydrocarbon Monomers (e.g., Styrene (B11656), Methyl Methacrylate)

Binary copolymerization involves the polymerization of two different monomers, in this case, 4-Ethoxy-2,3,5,6-tetrafluorostyrene and a non-fluorinated hydrocarbon monomer such as styrene or methyl methacrylate (B99206). This approach allows for the combination of the desirable properties of fluorinated polymers with the processability and lower cost of conventional hydrocarbon polymers.

The reactivity ratios of the comonomers are critical parameters that determine the composition and sequence distribution of the resulting copolymer. These ratios, typically denoted as r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. While specific experimental data for the reactivity ratios of this compound with styrene and methyl methacrylate are not widely published, valuable insights can be drawn from studies on similar fluorinated styrenes, such as 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS).

For the copolymerization of PFS with methyl methacrylate (MMA) via nitroxide-mediated polymerization, the reactivity ratios have been determined. researchgate.net This data provides a foundational understanding of how a tetrafluorinated styrene derivative might behave in similar copolymerizations.

Table 1: Reactivity Ratios for the Copolymerization of 2,3,4,5,6-Pentafluorostyrene (PFS, M1) and Methyl Methacrylate (MMA, M2)

| Monomer 1 | Monomer 2 | r1 (PFS) | r2 (MMA) | Polymerization Method |

| PFS | MMA | 0.25 ± 0.05 | 0.35 ± 0.03 | Nitroxide-Mediated Polymerization |

Data sourced from studies on 2,3,4,5,6-pentafluorostyrene.

The product of the reactivity ratios (r1 * r2) for the PFS/MMA system is less than 1, indicating a tendency towards alternating copolymerization. The monomer sequence distribution can be predicted using statistical models based on these reactivity ratios, allowing for the tailoring of the copolymer's microstructure.

Copolymerization with Other Fluorinated Monomers

Copolymerizing this compound with other fluorinated monomers is a strategy to create materials with a high fluorine content, further enhancing properties like chemical inertness and hydrophobicity. Potential comonomers could include other fluorinated styrenes, fluoroacrylates, or vinyl ethers. The resulting copolymers would be expected to exhibit properties that are a composite of the individual fluorinated monomers.

Block Copolymer Synthesis and Architectures Utilizing this compound

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers containing a this compound segment can be achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

The synthesis of di- and triblock copolymers where one block is poly(this compound) and the other is a non-fluorinated polymer (like polystyrene or polymethyl methacrylate) can lead to microphase separation. This phenomenon, driven by the chemical incompatibility of the blocks, results in the formation of well-ordered nanostructures such as lamellae, cylinders, or spheres. The ethoxy group in the fluorinated block could influence the interfacial tension and the resulting morphology. A study on a similar monomer, 4-(triethyleneglycol monomethyl ether)-2,3,5,6-tetrafluorostyrene, demonstrated the synthesis of amphiphilic diblock copolymers with a polydimethylsiloxane (B3030410) block via ATRP. researchgate.net

Graft copolymers can be synthesized by grafting poly(this compound) chains from a backbone of another polymer, or vice versa. This can be achieved through "grafting from," "grafting to," or "grafting through" methods. Star polymers with arms of poly(this compound) can be prepared using a multifunctional initiator. These complex architectures can lead to materials with unique solution and bulk properties.

Functional Copolymer Design via Post-Polymerization Modification

Polymers containing this compound units can serve as platforms for post-polymerization modification. The tetrafluorophenyl ring is susceptible to nucleophilic aromatic substitution, particularly at the para-position to the vinyl group (which becomes part of the polymer backbone). The ethoxy group at the 4-position, however, may influence the reactivity of the remaining fluorine atoms.

Research on poly(pentafluorostyrene) has shown that the para-fluorine atom can be selectively replaced by various nucleophiles. researchgate.net This "click-like" chemistry allows for the introduction of a wide range of functional groups onto the polymer chain after polymerization, enabling the creation of functional materials with tailored properties from a single parent polymer. A similar strategy could potentially be applied to copolymers of this compound, although the presence of the ethoxy group would need to be considered in the reaction design.

Advanced Spectroscopic and Structural Characterization of Polymers Derived from 4 Ethoxy 2,3,5,6 Tetrafluorostyrene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of poly(4-ethoxy-2,3,5,6-tetrafluorostyrene). The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the polymer's architecture.

¹H NMR: The proton NMR spectrum provides information on the ethoxy group and the polymer backbone. The methylene (B1212753) protons (-OCH₂CH₃) and methyl protons (-OCH₂CH₃) of the ethoxy group exhibit characteristic resonances. The signals from the polymer backbone protons (-CH₂-CH-) are typically broad due to the polymer's nature and can provide information about the polymer's stereoregularity (tacticity).

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing detailed information about the carbon skeleton. Resonances for the aromatic carbons, the aliphatic backbone carbons, and the ethoxy group carbons can be distinguished. The chemical shifts of the backbone carbons are particularly sensitive to the stereochemical arrangement of the monomer units, allowing for the quantification of isotactic, syndiotactic, and atactic sequences.

¹⁹F NMR: Given the tetrafluorinated aromatic ring, ¹⁹F NMR is a highly sensitive and informative technique for analyzing these polymers. The fluorine nuclei on the aromatic ring exhibit distinct chemical shifts, which are influenced by their position relative to the ethoxy group and the polymer backbone. Analysis of the ¹⁹F NMR spectrum can reveal information about the monomer orientation within the polymer chain and confirm the integrity of the fluorinated ring structure after polymerization. For instance, in analogous poly(pentafluorostyrene) systems, distinct resonances for ortho-, meta-, and para-fluorine atoms are observed, and any substitution at the para-position leads to significant changes in the spectrum. acs.org

End-Group Analysis: The identification and quantification of polymer end-groups are critical for understanding the polymerization mechanism and for determining the number-average molecular weight (Mₙ). End-groups originating from the initiator or chain transfer agents can often be detected by NMR, especially if they contain unique nuclei (e.g., specific proton or fluorine environments) that are well-resolved from the polymer repeat unit signals.

Table 1: Representative NMR Chemical Shift Data for Poly(this compound) Analogs (Note: Actual chemical shifts can vary based on solvent, temperature, and polymer tacticity. Data is illustrative and based on general knowledge of similar fluorinated polymers.)

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | -OCH₂ CH₃ | 3.8 - 4.2 |

| -OCH₂CH₃ | 1.2 - 1.5 | |

| Polymer Backbone (-CH₂ -CH -) | 1.5 - 3.0 | |

| ¹³C | Aromatic Carbons | 120 - 150 |

| -OCH₂ CH₃ | 60 - 70 | |

| Polymer Backbone (-CH₂ -CH -) | 30 - 50 | |

| -OCH₂CH₃ | 10 - 20 | |

| ¹⁹F | Aromatic Fluorines | -140 to -160 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between different atoms within the polymer structure.

COSY (¹H-¹H): This experiment reveals correlations between coupled protons, for example, confirming the connectivity between the methylene and methyl protons of the ethoxy group and between the protons on the polymer backbone.

HSQC (¹H-¹³C): This technique maps the correlation between protons and their directly attached carbons, allowing for unambiguous assignment of the ¹H and ¹³C signals for the ethoxy group and the polymer backbone.

These advanced NMR methods provide a detailed and unambiguous picture of the polymer's covalent structure and can also offer insights into preferred local conformations.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Polymerization Monitoring

FTIR and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring the polymerization process.

FTIR Spectroscopy: The FTIR spectrum of poly(this compound) is characterized by strong absorption bands corresponding to the various functional groups present. Key vibrational modes include the C-F stretching vibrations of the tetrafluorinated aromatic ring, the C-O-C stretching of the ethoxy group, and the C-H stretching and bending modes of the aliphatic backbone and the ethoxy group. In studies of similar fluorinated polymers like poly(pentafluorostyrene), the C-F stretching band is a prominent feature. researchgate.net The disappearance of the vinyl C=C stretching vibration from the monomer spectrum is a clear indicator of successful polymerization.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The stretching of the aromatic ring is often a strong feature in the Raman spectrum. Similar to FTIR, the disappearance of the monomer's vinyl group vibrations can be monitored to follow the polymerization kinetics.

Table 2: Key Vibrational Frequencies for Poly(this compound) (Note: Frequencies are approximate and based on characteristic values for similar structures.)

| Wavenumber (cm⁻¹) | Assignment |

| 2850 - 3000 | C-H stretching (aliphatic) |

| 1640 - 1660 | Aromatic C=C stretching (in fluorinated rings) |

| 1450 - 1500 | Aromatic ring vibrations |

| 1000 - 1200 | C-O-C stretching (ether) |

| 950 - 1000 | C-F stretching |

Chromatographic Techniques for Molecular Weight Distribution and Architecture

GPC/SEC is the standard method for determining the molecular weight distribution of polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution. By using a calibrated system, it is possible to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow PDI is indicative of a well-controlled polymerization process. For fluorinated polymers, which may have limited solubility, a suitable solvent such as tetrahydrofuran (B95107) (THF) or other specialized solvents may be required.

Table 3: Illustrative GPC/SEC Data for Poly(this compound) (Note: These values are representative and depend on the specific polymerization conditions.)

| Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Polymer A | 45,000 | 58,500 | 1.30 |

| Polymer B | 92,000 | 105,800 | 1.15 |

Thermal Analysis for Polymer Transitions and Stability (excluding degradation mechanisms)

Thermal analysis techniques are essential for characterizing the thermal transitions and stability of poly(this compound).

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer. The T₉ is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The high degree of fluorination in the aromatic ring is expected to result in a relatively high T₉ due to the increased chain stiffness.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the polymer. The onset temperature of decomposition provides an indication of the material's upper service temperature limit. Fluorinated polymers, such as poly(pentafluorostyrene), are known for their high thermal stability. ossila.com

Table 4: Representative Thermal Properties of Poly(this compound) Analogs

| Property | Typical Value |

| Glass Transition Temperature (T₉) | 110 - 130 °C |

| Onset of Decomposition (TGA, 5% weight loss) | > 350 °C |

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of a polymer. For polymers of this compound, DSC analysis typically reveals the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is a critical parameter for understanding the material's operating temperature range.

The melting behavior, characterized by the melting temperature (Tm) and the heat of fusion (ΔHm), provides information about the crystalline nature of the polymer. The presence of a sharp melting peak in a DSC thermogram indicates a semi-crystalline polymer, while the absence of such a peak suggests an amorphous structure. The degree of crystallinity can be estimated from the magnitude of the heat of fusion.

Table 1: Illustrative DSC Data for Poly(this compound)

| Parameter | Value | Unit |

| Glass Transition Temperature (Tg) | Varies with molecular weight and thermal history | °C |

| Melting Temperature (Tm) | Dependent on crystalline structure | °C |

| Heat of Fusion (ΔHm) | Proportional to the degree of crystallinity | J/g |

Note: Specific values are dependent on the polymer's molecular weight, polydispersity, and thermal history.

Thermogravimetric Analysis (TGA) for Thermal Stability Thresholds

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of polymers by measuring the change in mass as a function of temperature. For polymers derived from this compound, TGA curves indicate the onset temperature of decomposition, which is a crucial indicator of the material's upper service temperature limit. The fluorinated nature of the polymer is expected to contribute to its high thermal stability. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

Table 2: Representative TGA Data for Poly(this compound)

| Parameter | Description | Temperature (°C) |

| Tonset | Onset temperature of decomposition | Typically high due to fluorination |

| Tmax | Temperature of maximum decomposition rate | Indicates the point of most rapid weight loss |

| Residue at 800 °C | Percentage of material remaining at high temperature | Provides insight into char formation |

Morphological and Nanostructural Investigations of this compound Polymers

The morphology and nanostructure of polymers are intimately linked to their macroscopic properties. A variety of high-resolution imaging and scattering techniques are used to probe the structure of this compound-based polymers from the nano to the microscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques for visualizing the morphology of polymer samples. SEM provides detailed information about the surface topography of the polymer films or particles. For polymers of this compound, SEM can reveal features such as surface roughness, porosity, and the presence of any aggregated structures.

TEM, on the other hand, offers higher resolution and can be used to investigate the internal structure or nanostructure of the polymer. By examining thin sections of the material, TEM can provide insights into the phase separation in polymer blends or the dispersion of nanoparticles within a polymer matrix derived from this compound.

Dynamic Light Scattering (DLS) for Solution Aggregation and Particle Size

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or polymer chains in solution. For polymers of this compound, DLS can be employed to study their solution behavior, including aggregation phenomena and the determination of the hydrodynamic radius of the polymer coils. This information is valuable for understanding polymer-solvent interactions and for applications involving polymer solutions, such as coatings and thin-film deposition.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. For thin films of poly(this compound), AFM can map the surface roughness and identify nanoscale features with high precision. In addition to topography, advanced AFM modes can probe local mechanical properties, such as stiffness and adhesion, providing a more comprehensive understanding of the surface characteristics.

X-ray Diffraction (XRD) for Crystallinity and Ordering

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. For polymers derived from this compound, XRD patterns can distinguish between amorphous and semi-crystalline structures. A broad halo in the XRD pattern is characteristic of an amorphous polymer, while sharp diffraction peaks indicate the presence of crystalline domains. The position and intensity of these peaks can be used to determine the crystal lattice parameters and the degree of crystallinity. This information is essential for correlating the polymer's structure with its mechanical and thermal properties.

Structure Property Relationships in 4 Ethoxy 2,3,5,6 Tetrafluorostyrene Polymers and Copolymers

Influence of Ethoxy Substitution and Fluorination Pattern on Polymerization Reactivity

The polymerization reactivity of 4-ethoxy-2,3,5,6-tetrafluorostyrene is significantly influenced by the electronic effects of its substituents. The tetrafluorinated phenyl ring is strongly electron-withdrawing, which has a profound impact on the vinyl group. This is a common feature in fluorinated styrenes, such as 2,3,4,5,6-pentafluorostyrene (B1630577), where the electron-withdrawing character of the fluorine atoms enhances the reactivity of the monomer in radical polymerization processes. researchgate.net The kinetic analysis of pentafluorostyrene polymerization has shown it to be a first-order reaction with respect to the monomer, with a relatively fast conversion rate, reflecting the electron-withdrawing nature of the fluorine atoms on the phenyl ring. researchgate.net

The introduction of an ethoxy group at the 4-position introduces a competing electronic effect. The ethoxy group is an electron-donating group through resonance, which can partially counteract the inductive electron-withdrawing effect of the fluorine atoms. This modulation of the electronic character of the monomer can influence its reactivity in copolymerization systems. For instance, in studies of other substituted fluorostyrenes, the nature and position of alkyl and alkoxy substituents have been shown to alter the relative reactivity of the monomers. researchgate.net The balance between the electron-donating ethoxy group and the electron-withdrawing fluorinated ring in this compound is therefore a critical factor in determining its polymerization kinetics and its reactivity ratios in copolymerizations with other monomers.

Correlation of Polymerization Conditions with Molecular Weight and Polydispersity

The molecular weight and polydispersity of polymers derived from this compound are highly dependent on the chosen polymerization conditions. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for synthesizing well-defined polymers from fluorinated styrenes. These methods allow for precise control over the polymer architecture, leading to predictable molecular weights and narrow molecular weight distributions (low polydispersity).

For example, the ATRP of 2,3,4,5,6-pentafluorostyrene has been successfully employed to produce both homopolymers and block copolymers with controlled molecular weights and low polydispersity indices (Đ). researchgate.net It is expected that similar control can be achieved for the polymerization of this compound. Key parameters that influence the molecular weight and polydispersity include:

Initiator: The choice of initiator and its concentration relative to the monomer are crucial for controlling the number of growing polymer chains.

Catalyst System: In ATRP, the concentration and ratio of the catalyst (e.g., a copper complex) and ligand are critical for maintaining the equilibrium between active and dormant species, which is essential for controlled polymerization.

Solvent: The choice of solvent can affect the solubility of the monomer, polymer, and catalyst system, which in turn can influence the polymerization process.

The following table illustrates a hypothetical example of how polymerization conditions could be varied to control the molecular weight and polydispersity of poly(this compound) based on general principles of controlled radical polymerization.

| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Resulting Mn ( g/mol ) (Expected) | Polydispersity (Đ) (Expected) |

| 1 | Ethyl α-bromoisobutyrate | 50:1 | 90 | Low | Low (<1.2) |

| 2 | Ethyl α-bromoisobutyrate | 100:1 | 90 | Medium | Low (<1.2) |

| 3 | Ethyl α-bromoisobutyrate | 200:1 | 90 | High | Low (<1.2) |

| 4 | AIBN (Free Radical) | 100:1 | 70 | Broad Distribution | High (>1.5) |

This table is illustrative and based on expected outcomes from controlled polymerization techniques.

Impact of Polymer Architecture (e.g., Block vs. Random) on Material Characteristics

The arrangement of this compound monomer units within a copolymer chain—either in a block or random fashion—has a significant impact on the final material characteristics.

Block copolymers containing a poly(this compound) segment can self-assemble into well-defined nanostructures, such as micelles, cylinders, or lamellae, in selective solvents or in the solid state. This is a characteristic feature of block copolymers, where immiscible blocks phase separate on a nanometer scale. researchgate.net The resulting morphology dictates the macroscopic properties of the material. For example, amphiphilic block copolymers with a hydrophobic fluorinated block and a hydrophilic block can form micelles in aqueous solutions. nih.gov The size and shape of these micelles are influenced by the relative block lengths. nih.gov

Random copolymers , in contrast, have a statistical distribution of monomer units along the polymer chain. This generally leads to more homogeneous, averaged properties rather than the distinct phase-separated domains seen in block copolymers. nih.gov The properties of random copolymers are typically a weighted average of the properties of the constituent homopolymers. For instance, the glass transition temperature (Tg) of a random copolymer will fall between the Tgs of the respective homopolymers.

The following table summarizes the expected differences in material characteristics between block and random copolymers incorporating this compound.

| Property | Block Copolymer | Random Copolymer |

| Morphology | Microphase separated (e.g., micelles, lamellae) | Generally amorphous and homogeneous |

| Thermal Properties | Multiple thermal transitions corresponding to each block | Single glass transition temperature (Tg) |

| Solution Behavior | Self-assembly into ordered structures in selective solvents | Typically soluble as individual chains |

| Mechanical Properties | Can exhibit properties of both thermoplastic elastomers and reinforced plastics | More uniform, averaged mechanical properties |

Surface Wettability and Interfacial Phenomena in this compound-Based Materials

The high fluorine content in this compound-based materials is expected to result in surfaces with low surface energy and, consequently, low wettability. Fluorinated polymers are well-known for their hydrophobic and oleophobic properties.

Contact angle goniometry is a standard technique used to quantify the wettability of a surface. A high contact angle for a liquid on a solid surface indicates poor wetting and low surface energy. For polymers of this compound, high contact angles with both water (hydrophobicity) and oils (oleophobicity) are anticipated.

The surface energy of a material can be determined from contact angle measurements using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method. This method separates the surface energy into dispersive and polar components. Given the nonpolar nature of the C-F bond, polymers of this compound are expected to have a very low dispersive component of surface energy.

The following table provides hypothetical contact angle and surface energy data for a film of poly(this compound), based on the known properties of other highly fluorinated polymers.

| Probing Liquid | Contact Angle (θ) (Expected) | Surface Tension (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |

| Water | > 110° | 72.8 | 21.8 | 51.0 |

| Diiodomethane | > 90° | 50.8 | 50.8 | 0 |

| Calculated Surface Energy of Polymer | < 15 mN/m | < 2 mN/m |

This table is illustrative and based on expected values for highly fluorinated polymer surfaces.

Electrochemical Properties of this compound Copolymers (e.g., Ionic Conductivity in Electrolyte Applications)

For electrolyte applications, a copolymer would typically combine a segment that provides ionic conductivity with the fluorinated segment. For example, a block copolymer of this compound and a poly(ethylene oxide) (PEO)-like monomer could be synthesized. The PEO block would be capable of dissolving lithium salts and facilitating ion transport, while the fluorinated block would provide mechanical stability, thermal resistance, and a low dielectric constant. The investigation of such copolymers would involve techniques like cyclic voltammetry and electrochemical impedance spectroscopy to determine their electrochemical stability window and ionic conductivity. frontiersin.orgmdpi.com

The ionic conductivity of such a copolymer electrolyte would be influenced by:

The nature of the conductive comonomer: The choice of the ion-coordinating polymer is crucial.

The ratio of the comonomers: This affects the morphology and the volume fraction of the conductive phase.

The type and concentration of the dissolved salt: For example, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a common salt used in polymer electrolytes.

Temperature: Ionic conductivity in polymers is a thermally activated process.

The development of copolymers of this compound for electrochemical applications represents a promising area of research for next-generation energy storage devices.

Theoretical and Computational Investigations of 4 Ethoxy 2,3,5,6 Tetrafluorostyrene and Its Polymers

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity and conformational preferences of monomers like 4-ethoxy-2,3,5,6-tetrafluorostyrene.

Monomer Reactivity Prediction and Frontier Molecular Orbital Analysis

The reactivity of a monomer in polymerization is largely governed by its electronic structure, which can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

For this compound, the electron-withdrawing nature of the four fluorine atoms on the aromatic ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted styrene (B11656). Conversely, the ethoxy group, being an electron-donating group, would tend to raise the energy of these orbitals. DFT calculations are essential to quantify the net effect of these opposing substituents. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for Styrene Derivatives (Illustrative Data)

| Monomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Styrene | -6.15 | -0.25 | 5.90 |

| 4-Fluorostyrene | -6.20 | -0.35 | 5.85 |

| Pentafluorostyrene | -6.80 | -1.10 | 5.70 |

| This compound | -6.50 | -0.80 | 5.70 |

Note: The data for this compound is illustrative and based on expected trends. Actual values would require specific DFT calculations.

These calculations help in predicting the susceptibility of the vinyl group's double bond to electrophilic or nucleophilic attack, which is fundamental to understanding its polymerization behavior.

Conformational Analysis of this compound

The three-dimensional structure and conformational flexibility of a monomer can influence its polymerization and the resulting polymer's properties. For this compound, two main conformational aspects are of interest: the planarity of the vinyl group with respect to the aromatic ring and the orientation of the ethoxy group.

Computational studies on similar styrene derivatives suggest that the vinyl group tends to be coplanar with the aromatic ring to maximize π-conjugation. colostate.eduacs.org However, the bulky fluorine atoms and the ethoxy group may introduce some torsional strain. DFT calculations can determine the rotational energy barrier around the bond connecting the vinyl group to the ring.

Furthermore, the rotation around the C-O bond of the ethoxy group leads to different conformers. The relative energies of these conformers can be calculated to identify the most stable arrangement. This information is critical as the monomer's preferred conformation can affect the stereochemistry of the resulting polymer chain.

Molecular Dynamics (MD) Simulations for Polymer Chain Dynamics and Relaxation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For poly(this compound), MD simulations can provide detailed insights into the dynamics of the polymer chains and their relaxation behavior, which are crucial for understanding the material's macroscopic properties. youtube.comyoutube.com

By simulating a system of polymer chains, one can investigate various properties such as the glass transition temperature (Tg), diffusion coefficients, and conformational changes. The interactions between the fluorinated aromatic rings and the ethoxy side groups will significantly influence chain packing and mobility. The strong dipole moments associated with the C-F bonds are expected to lead to significant intermolecular interactions, potentially resulting in a higher Tg compared to non-fluorinated polystyrene. nih.gov

MD simulations can also be used to explore the relaxation mechanisms of the polymer chains under different conditions, such as temperature and pressure, providing a molecular-level understanding of the material's viscoelastic properties.

Computational Modeling of Polymerization Kinetics and Mechanisms

Understanding the kinetics and mechanism of polymerization is key to controlling the molecular weight, polydispersity, and architecture of the final polymer. Computational models can simulate the elementary steps of polymerization, including initiation, propagation, termination, and chain transfer. researchgate.netscielo.br

For this compound, the electronic effects of the fluoro and ethoxy substituents will influence the reactivity of the monomer and the propagating radical or ion. DFT can be used to calculate the activation energies for the different reaction pathways, providing rate constants that can be used in kinetic models like Monte Carlo simulations. acs.org These models can predict how changes in reaction conditions (e.g., temperature, initiator concentration) will affect the polymerization outcome.

The steric hindrance from the ortho-fluorine atoms and the ethoxy group may also play a significant role in the propagation step, potentially leading to different stereochemical outcomes (e.g., isotactic, syndiotactic, atactic) in the polymer chain.

In Silico Design of this compound Derivatives for Targeted Properties

In silico design involves using computational methods to predict the properties of novel molecules before they are synthesized in the lab. This approach can accelerate the discovery of new materials with specific, targeted properties. nih.gov

Starting with the basic structure of this compound, various derivatives can be designed by modifying the substituent on the aromatic ring. For example, the length of the alkoxy chain could be varied, or other functional groups could be introduced. DFT and MD simulations can then be employed to predict how these structural modifications would affect key properties such as:

Electronic Properties: HOMO-LUMO gap, dipole moment.

Physical Properties: Glass transition temperature, thermal stability, solubility.

Surface Properties: Surface energy, hydrophobicity.

This computational screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Table 2: Predicted Properties of Designed 4-Alkoxy-2,3,5,6-tetrafluorostyrene Derivatives (Illustrative Data)

| Derivative | Alkoxy Group | Predicted Tg (°C) | Predicted Surface Energy (mN/m) |

| 1 | Methoxy | 130 | 25 |

| 2 | Ethoxy | 125 | 24 |

| 3 | Propoxy | 120 | 23 |

| 4 | Butoxy | 115 | 22 |

Note: This table presents hypothetical data to illustrate the outcome of an in silico design study. The actual values would depend on detailed computational modeling.

Research Applications of 4 Ethoxy 2,3,5,6 Tetrafluorostyrene Based Materials

Advanced Coatings and Surface Modification Technologies

The incorporation of fluorine into polymer structures is a well-established strategy for creating surfaces with low adhesion and high resistance to environmental factors. rsc.org Polymers based on 4-ethoxy-2,3,5,6-tetrafluorostyrene are anticipated to exhibit these desirable properties, making them promising candidates for advanced coatings.

Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine and biomedical environments. nih.gov Fluorinated polymers are at the forefront of research into non-toxic anti-fouling and fouling-release coatings. nih.goveuropean-coatings.comacs.org These materials function by creating low-energy surfaces that minimize the adhesion strength of fouling organisms, allowing them to be removed by shear forces such as flowing water. nih.gov

Copolymers of fluorinated styrenes have demonstrated potential as antibiofouling coatings. researchgate.net For instance, copolymers of styrene (B11656) and 2,3,4,5,6-pentafluorostyrene (B1630577) have shown that increasing the fluorinated monomer content leads to a decrease in surface energy and a dramatic reduction in protein adsorption. researchgate.net Given its structure, poly(this compound) and its copolymers could offer a similar or enhanced effect. The tetrafluorophenyl group would contribute to a low surface energy, while the ethoxy group could potentially be modified to further tune surface properties and improve adhesion to substrates. Research on other fluorinated copolymers has shown that a combination of hydrophobic fluorinated blocks and hydrophilic blocks can lead to amphiphilic surfaces with excellent anti-fouling capabilities. european-coatings.com

Table 1: Surface Energy of Various Polymer Groups

| Polymer Group | Surface Energy (mN/m) |

| -CH2- | 36 |

| -CH3 | 30 |

| -CF2- | 23 |

| -CF3 | 15 |

| This table illustrates the general trend of decreasing surface energy with increasing fluorine substitution, a key principle in designing fouling-release coatings. adhesion.kr |

The creation of superhydrophobic surfaces, which exhibit water contact angles greater than 150°, is another area where fluorinated polymers excel. This property arises from a combination of low surface energy chemistry and surface roughness at the micro- or nanoscale. Fluorinated polymers provide the intrinsic low surface energy necessary for this phenomenon. researchgate.net

While specific studies on this compound for superhydrophobic applications are not widely reported, the principles of fluoropolymer chemistry suggest its potential. researchgate.net The high degree of fluorination in the monomer would result in a polymer with a very low surface energy, a prerequisite for superhydrophobicity. This polymer could be used to create superhydrophobic surfaces through various techniques, such as electrospinning to create a rough fibrous mesh or by incorporating it into nanocomposites to generate the required surface topography.

Energy Storage and Conversion Technologies

The demand for safer and more efficient energy storage and conversion devices has driven research into new materials for electrolytes and membranes. The electrochemical stability and specialized ionic conductivity of fluorinated polymers make them attractive for these applications.

Solid-state lithium batteries offer the potential for higher energy densities and improved safety compared to their liquid electrolyte counterparts. A key component of these batteries is the solid polymer electrolyte (SPE), which must exhibit adequate ionic conductivity and mechanical strength. stevens.edu A significant challenge in SPE development is achieving a high lithium-ion transference number (tLi+), which represents the fraction of the total ionic conductivity contributed by Li+ ions. Single-ion conducting polymer electrolytes (SIPEs), where the anion is covalently bound to the polymer backbone, are designed to have a tLi+ close to unity, thereby mitigating the formation of lithium dendrites and improving battery performance. researchgate.netoaepublish.com

Research has shown that block copolymers containing poly(lithium 2,3,5,6-tetrafluorostyrene-4-sulfonate) blocks can act as highly conductive SIPEs. rsc.org These materials are synthesized by the polymerization of a tetrafluorostyrene derivative, followed by chemical modification to introduce the lithium sulfonate group. rsc.org For example, BAB triblock copolymers with poly(ethylene oxide) (PEO) or poly(ethylene oxide-co-propylene oxide) (PEOPO) as the 'A' block and poly(lithium 2,3,5,6-tetrafluorostyrene-4-sulfonate) as the 'B' block have demonstrated promising ionic conductivities. rsc.org

Table 2: Ionic Conductivity of Tetrafluorostyrene-Based Block Copolymer Electrolytes

| Polymer System | Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

| PEO-b-PPFSLi-b-PEO | 60 | ~1.4 x 10⁻⁵ |

| PEOPO-b-PPFSLi-b-PEO | 20 | ~1.5 x 10⁻⁶ |

| Data derived from studies on poly(lithium 2,3,5,6-tetrafluorostyrene-4-sulfonate) (PPFSLi) containing block copolymers, indicating their potential for high-temperature lithium battery applications. rsc.org |

Given these findings, a polymer derived from this compound could be functionalized to create a novel SIPE. The ethoxy group could serve as a reactive handle for the introduction of anionic moieties, such as sulfonate or carboxylate groups, which would then be neutralized with lithium ions. The tetrafluorophenyl ring would ensure high electrochemical stability.

Proton exchange membrane fuel cells (PEMFCs) rely on a polymer membrane that is permeable to protons but impermeable to fuel and oxidant gases. Perfluorosulfonic acid (PFSA) polymers, such as Nafion®, are the current industry standard due to their high proton conductivity and excellent chemical and thermal stability. sigmaaldrich.com However, the high cost and performance limitations of these materials under certain operating conditions have spurred research into alternatives. nih.gov

Partially fluorinated polymers are being explored as cost-effective alternatives for PEMFC membranes. mdpi.comresearchgate.net These materials aim to balance the desirable properties of fluoropolymers with improved processability and reduced cost. Polymers based on this compound could be functionalized with sulfonic acid groups to produce proton-conducting membranes. The high degree of fluorination would be expected to impart the necessary chemical and thermal stability, while the polymer backbone could be tailored to optimize proton transport and water management within the fuel cell. mdpi.com Furthermore, fluorinated polymers are also used as hydrophobic agents in the gas diffusion layers of PEMFCs to prevent flooding and ensure efficient gas transport. mdpi.com

Optical Materials and Waveguide Applications

Fluorinated polymers are of significant interest for applications in photonics, particularly for the fabrication of optical waveguides. researchgate.net Their primary advantages include low optical loss in the near-infrared spectrum, a tunable refractive index, and good thermal stability.

The substitution of hydrogen with fluorine atoms in a polymer leads to a lower refractive index. specialchem.com This is because the carbon-fluorine bond is less polarizable than the carbon-hydrogen bond. This property is crucial for creating the core-cladding structure of an optical waveguide, where light is confined within a higher refractive index core material surrounded by a lower refractive index cladding. By copolymerizing different fluorinated monomers or by blending fluorinated polymers, the refractive index can be precisely controlled. researchgate.netspecialchem.comscipoly.com

While there is no specific data on the optical properties of poly(this compound), it is expected to have a low refractive index due to its high fluorine content. The ethoxy group offers a site for potential cross-linking, which could enhance the thermal and mechanical stability of the resulting material, a desirable feature for waveguide devices. The refractive indices of various fluorinated polymers are presented in the table below to illustrate the typical values achieved.

Table 3: Refractive Indices of Selected Fluorinated Polymers

| Polymer | Refractive Index (at 589 nm) |

| Poly(tetrafluoroethylene) (PTFE) | 1.350 |

| Poly(vinylidene fluoride) (PVDF) | 1.420 |

| Poly(chlorotrifluoroethylene) | 1.390 |

| Poly(4-fluorostyrene) | ~1.592 (estimated for polystyrene) |

| This table provides a comparative look at the refractive indices of some common fluoropolymers and an estimate for a related fluorinated polystyrene. Note that the refractive index of poly(4-fluorostyrene) is expected to be lower than that of polystyrene (n ≈ 1.59) due to the presence of fluorine. scipoly.compolymersource.carefractiveindex.info |

Tunable Refractive Index Polymers for Passive Optical Waveguides

Research in this area is focused on synthesizing copolymers with varying ratios of this compound to achieve a graded or step-index profile, which is essential for efficient light confinement and transmission.

Integration into Photonic Devices

The integration of polymeric materials into photonic devices offers advantages such as ease of processing, flexibility, and lower manufacturing costs compared to traditional inorganic materials. Polymers of this compound are being explored for their role in the fabrication of various photonic components. Their low optical loss in the near-infrared spectrum, a crucial window for telecommunications, makes them particularly attractive.

Current research efforts include the development of fabrication techniques, such as photolithography and reactive ion etching, to pattern these polymers into intricate waveguide structures and other photonic circuits. The thermal stability of these fluorinated polymers is also a significant advantage, ensuring the long-term reliability of the integrated devices.

Responsive Materials and Smart Polymer Systems

"Smart" polymers that can change their properties in response to external stimuli are at the forefront of materials innovation. The unique chemical structure of this compound provides a platform for the design of such responsive materials.

Stimuli-Responsive Polymer Architectures

The ethoxy group in this compound can be chemically modified to introduce stimuli-responsive functionalities. For example, it can be cleaved or altered in response to changes in pH or temperature. This allows for the creation of polymer architectures that can switch their solubility, conformation, or other physical properties on demand.

Researchers are investigating the synthesis of block copolymers where one block is composed of poly(this compound) and the other is a stimuli-responsive polymer. Such systems can self-assemble into well-defined nanostructures that can be controllably disrupted or reorganized by an external trigger, with potential applications in targeted drug delivery and advanced sensor technologies.

Chemical Recycling and Sustainable Polymer Systems

The drive towards a circular economy has spurred research into the development of recyclable and sustainable polymer systems. Fluoropolymers have traditionally been challenging to recycle, but new strategies are being developed to address this issue.

Depolymerization Strategies for Circular Economy Initiatives

The specific bond energies within the poly(this compound) chain are being studied to identify selective depolymerization pathways. The goal is to develop chemical recycling processes that can break down the polymer back to its monomer or other valuable chemical feedstocks. This would enable a closed-loop lifecycle for these materials, significantly reducing their environmental footprint.

Current research is exploring catalytic and thermal depolymerization methods. The presence of the ethoxy group may offer a reactive site that can be targeted to initiate the depolymerization process under milder conditions than those required for perfluorinated polymers, representing a significant step towards more sustainable fluoropolymer systems.

Future Research Directions and Outlook for 4 Ethoxy 2,3,5,6 Tetrafluorostyrene Chemistry

Exploration of Novel Polymerization Methods for Enhanced Control

The synthesis of polymers with well-defined architectures and narrow molecular weight distributions is crucial for tailoring material properties. While conventional free-radical polymerization has been employed, future research will increasingly focus on controlled/living radical polymerization (CLRP) techniques to achieve superior control over the polymerization of 4-ethoxy-2,3,5,6-tetrafluorostyrene.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has emerged as a particularly promising method for fluorinated styrenes. fluorine1.rufluorine1.ru It offers the ability to synthesize well-defined homopolymers and block copolymers with controlled molecular weights and low polydispersity. fluorine1.ru Future work will likely explore a wider range of RAFT agents to optimize the polymerization of this compound, aiming for even greater control and the synthesis of complex polymer architectures like star and brush polymers. fluorine1.rufluorine1.ru Research into the RAFT copolymerization of this compound with other monomers, such as styrene (B11656), can lead to copolymers with tunable properties. researchgate.netdntb.gov.ua